Phase III Noninferiority Trial: 2.5 mg S-Amlodipine Achieves Equivalent Blood Pressure Reduction to 5 mg Racemic Amlodipine with 76.8% Lower Edema Incidence
In an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group Phase III noninferiority trial, S(-)-amlodipine nicotinate 2.5 mg QD demonstrated noninferior antihypertensive efficacy to racemic amlodipine besylate 5 mg QD in Korean patients with mild to moderate hypertension (baseline SiDBP 90-109 mmHg). The study also reported substantially lower rates of adverse events with the pure enantiomer formulation [1]. Notably, the incidence of peripheral edema—the most common tolerability-limiting adverse effect of amlodipine therapy—was dramatically reduced with the chirally pure formulation [1].
| Evidence Dimension | Mean SiDBP reduction from baseline at Week 8 |
|---|---|
| Target Compound Data | Mean SiDBP reduction: 12.7 mmHg |
| Comparator Or Baseline | Racemic amlodipine besylate 5 mg QD: Mean SiDBP reduction: 13.1 mmHg |
| Quantified Difference | Difference: -0.4 mmHg (95% CI: -3.5 to 2.7); p for noninferiority < 0.001 |
| Conditions | 8-week Phase III RCT; 124 randomized patients; mild to moderate hypertension (SiDBP 90-109 mmHg); dose doubled to 5 mg S-amlodipine / 10 mg racemic amlodipine at Week 4 for non-responders |
Why This Matters
S-amlodipine at half the milligram dose achieves equivalent blood pressure reduction to racemic amlodipine, enabling procurement of lower API quantities per patient treatment course while maintaining therapeutic equivalence.
- [1] Kim SA, Park S, Chung N, et al. Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension: An 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group, phase III, noninferiority clinical trial. Clinical Therapeutics. 2008;30(5):837-847. View Source
